1-(2,4-Difluorophenyl)-2-butanol
Description
1-(2,4-Difluorophenyl)-2-butanol is a fluorinated secondary alcohol with the molecular formula C₁₀H₁₂F₂O. For instance, derivatives like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (hereafter referred to as Compound A) and Voriconazole share key structural features with the target compound, enabling comparative analysis .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9,13H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEXOBWXMCDDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=C(C=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-2-butanol typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows: [ \text{2,4-Difluorobenzaldehyde} + \text{Butylmagnesium bromide} \rightarrow \text{1-(2,4-Difluorophenyl)-2-butanol} ]
Industrial Production Methods: Industrial production of 1-(2,4-Difluorophenyl)-2-butanol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: 1-(2,4-Difluorophenyl)-2-butanone.
Reduction: 1-(2,4-Difluorophenyl)butane.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-butanol depends on its specific application. In the context of its biological activity, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. For example, fluconazole, a derivative of 1-(2,4-Difluorophenyl)-2-butanol, inhibits the enzyme 14-α lanosterol demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .
Comparison with Similar Compounds
Compound A: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- Molecular Structure: Contains a triazole ring attached to the ethanol chain, distinguishing it from 1-(2,4-difluorophenyl)-2-butanol, which lacks this heterocyclic group.
- Pharmacological Role: Acts as a key intermediate in synthesizing antifungal agents targeting lanosterol 14α-demethylase, a cytochrome P450 enzyme critical in ergosterol biosynthesis .
- Synthesis: Prepared via sodium borohydride reduction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, followed by recrystallization in ethanol .
- Crystallography: Monoclinic crystal system (space group C2/c) with intermolecular C–H···F and O–H···N hydrogen bonds stabilizing the structure .
Comparison with 1-(2,4-Difluorophenyl)-2-butanol: The absence of the triazole group in the butanol derivative likely reduces its antifungal efficacy but may improve solubility due to the hydroxyl group’s polarity.
Voriconazole: (2R,3S)-2-(2,4-Difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol
- Molecular Structure: Features a 2-butanol backbone with additional substituents: a triazole ring and a fluoropyrimidine group.
- Pharmacological Role : A clinically approved broad-spectrum antifungal agent (marketed as Vfend®) with enhanced activity against Aspergillus and Candida species .
- Key Advantage: The pyrimidine and triazole groups synergistically improve target binding and pharmacokinetics compared to simpler analogs like 1-(2,4-difluorophenyl)-2-butanol .
Comparison with Target Compound :
The target compound lacks Voriconazole’s pyrimidine and triazole moieties, which are critical for inhibiting fungal cytochrome P450 enzymes. This structural simplicity may limit its therapeutic utility but could make it a viable intermediate for further derivatization.
1-(2,4-Difluorophenyl)-2-methyl-1-butanone
- Molecular Structure : A ketone analog of the target compound, differing in oxidation state (C=O vs. C–OH).
- Synthetic Relevance: Likely serves as a precursor to 1-(2,4-difluorophenyl)-2-butanol via borohydride reduction .
- Physical Properties : Higher hydrophobicity compared to the alcohol derivative due to the absence of a polar hydroxyl group.
Comparison with Target Compound :
The ketone’s lower polarity may facilitate membrane penetration in biological systems, but its lack of a hydroxyl group eliminates hydrogen-bonding capabilities critical for enzyme interactions.
(Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
- Antifungal Activity : Demonstrates moderate activity against Candida albicans, attributed to the conjugated system enhancing target binding .
Biological Activity
1-(2,4-Difluorophenyl)-2-butanol is a fluorinated alcohol with a unique structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms on a phenyl ring, which significantly influences its chemical properties and biological interactions.
- Molecular Formula : C10H12F2O
- Molecular Weight : 188.20 g/mol
- Structure : The compound features a butanol moiety linked to a 2,4-difluorophenyl group, which enhances its lipophilicity and may affect its interaction with biological targets.
Biological Activity Overview
Research indicates that 1-(2,4-Difluorophenyl)-2-butanol exhibits various biological activities, including antimicrobial and antifungal properties. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for further pharmacological studies.
Antimicrobial Activity
1-(2,4-Difluorophenyl)-2-butanol has shown promising results in antimicrobial assays. For instance, studies on related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. These findings suggest that the difluorophenyl group may play a crucial role in enhancing the compound's efficacy against microbial pathogens .
Antifungal Activity
The compound has been evaluated for antifungal properties, particularly against Candida species. In vitro studies indicate that derivatives of 1-(2,4-difluorophenyl)-2-butanol exhibit potent antifungal activity, with some compounds achieving high efficacy in mouse models of candidiasis . The mechanism of action appears to involve disruption of fungal cell membrane integrity.
Study 1: Antifungal Efficacy
A study focused on polysulfide derivatives of 1-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol demonstrated significant antifungal activity against Candida albicans. The derivatives were synthesized and tested for their ability to inhibit fungal growth in vitro and in vivo, showing effective results at low concentrations .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of the fluorine substituents on the phenyl ring. Variations in the position and number of fluorine atoms were correlated with changes in biological activity. Compounds with multiple fluorine substitutions generally exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3,4-Difluorophenyl)-2-butanol | C10H12F2O | Exhibits broad-spectrum antibacterial activity |
| 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol | C10H12F3N3OS | Potent antifungal agent against Candida |
| Voriconazole (related compound) | C16H17F2N5O | Commercialized antifungal agent for systemic infections |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
